molecular formula C21H42O4 B15294066 1-Stearoyl-rac-glycerol-d5

1-Stearoyl-rac-glycerol-d5

Cat. No.: B15294066
M. Wt: 363.6 g/mol
InChI Key: VBICKXHEKHSIBG-UITAJUKKSA-N
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Description

1-Stearoyl-rac-glycerol-d5 is a deuterated form of 1-Stearoyl-rac-glycerol, a monoacylglycerol. This compound is frequently used in the study of lipid matrices and emulsion stabilization within food science and material research. The deuterated form, this compound, is particularly valuable in proteomics research due to its stable isotope labeling, which aids in mass spectrometry analysis .

Preparation Methods

1-Stearoyl-rac-glycerol-d5 can be synthesized through the esterification of glycerol with stearic acid in the presence of a deuterated catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process. Industrial production methods often employ high-pressure and high-temperature conditions to increase yield and efficiency .

Chemical Reactions Analysis

1-Stearoyl-rac-glycerol-d5 undergoes various chemical reactions, including:

Mechanism of Action

1-Stearoyl-rac-glycerol-d5 acts as a surfactant due to its amphiphilic nature, which allows it to stabilize mixtures of oil and water by reducing the surface tension at the interface. This property is particularly valuable for creating stable emulsions and investigating the physical properties of lipid layers and interfaces. Techniques such as X-ray diffraction and electron microscopy are often employed to observe the structural configurations that this compound can form, providing insights into its mechanism of action in stabilizing lipid structures and interfaces .

Comparison with Similar Compounds

1-Stearoyl-rac-glycerol-d5 is unique due to its deuterated form, which makes it particularly valuable in mass spectrometry analysis for proteomics research. Similar compounds include:

This compound stands out due to its stable isotope labeling, which enhances its utility in advanced analytical techniques.

Properties

Molecular Formula

C21H42O4

Molecular Weight

363.6 g/mol

IUPAC Name

(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) octadecanoate

InChI

InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3/i18D2,19D2,20D

InChI Key

VBICKXHEKHSIBG-UITAJUKKSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCCC)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O

Origin of Product

United States

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